molecular formula C13H10Cl2FNO2S B7498357 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide

Cat. No. B7498357
M. Wt: 334.2 g/mol
InChI Key: GVFKEBLPMOSNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide, also known as DCFMSA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide involves the inhibition of certain enzymes, specifically those that are involved in the regulation of various biochemical pathways. This inhibition can lead to a range of physiological effects, depending on the specific enzyme that is targeted.
Biochemical and Physiological Effects
2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in the regulation of various biochemical pathways. This inhibition can lead to changes in cellular metabolism, which can have downstream effects on a range of physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide in laboratory experiments is its specificity for certain enzymes. This specificity allows researchers to target specific pathways and enzymes, which can help to elucidate their function and potential therapeutic applications. However, there are also limitations to the use of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide, including its potential toxicity and the need for careful dosing and monitoring in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide. One area of interest is the development of new inhibitors that are more potent and specific than 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide. Additionally, researchers are exploring the potential use of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide in the treatment of various diseases, including cancer and metabolic disorders. Finally, there is ongoing research into the potential toxicity and safety concerns associated with the use of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide in laboratory experiments, which will be important for ensuring the safety and efficacy of this compound in future research.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-fluorobenzylamine. This reaction results in the formation of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide as a white solid, which can be purified using standard laboratory techniques.

Scientific Research Applications

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide as a tool for studying the mechanisms of action of various enzymes and proteins. This compound has been shown to be a potent inhibitor of certain enzymes, which can help researchers to better understand how these enzymes function and how they can be targeted for therapeutic purposes.

properties

IUPAC Name

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO2S/c14-10-4-5-12(15)13(7-10)20(18,19)17-8-9-2-1-3-11(16)6-9/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFKEBLPMOSNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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